1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

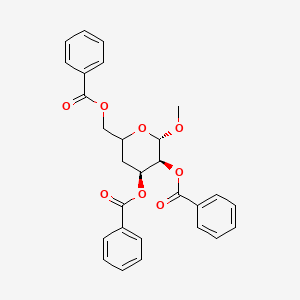

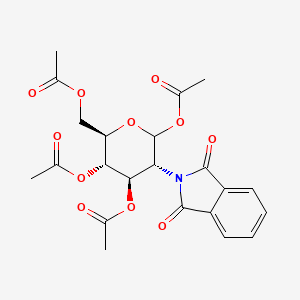

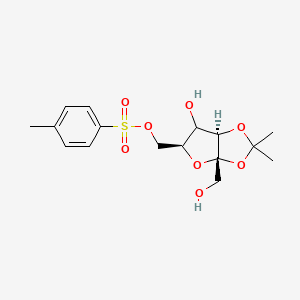

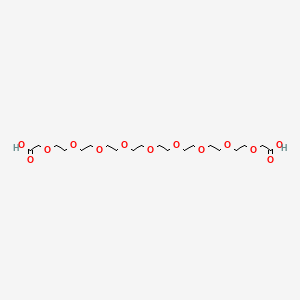

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose is a chemical compound with the molecular formula C20H20O6 and a molecular weight of 356.37 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose is defined by its molecular formula, C20H20O6 . The specific arrangement of atoms and bonds in the molecule is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose are not fully detailed in the search results. It is known that its molecular formula is C20H20O6 and it has a molecular weight of 356.37 .Aplicaciones Científicas De Investigación

Drug Discovery

This compound plays a significant role in drug discovery, particularly in the synthesis of key nucleoside scaffolds . Nucleosides are the fundamental building blocks of nucleic acids (i.e., DNA and RNA) and are involved in several biochemical processes, such as cellular signaling pathways and metabolism . Synthetic derivatives termed “nucleoside analogs” have been widely utilized in drug discovery, where they engage in the same biological mechanisms as their endogenous counterparts to exert their therapeutic effects .

Antiviral Research

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose is an intermediate for the production of antiviral research chemicals . Nucleoside analogs, which this compound can be used to create, are arguably the most important class of small molecules on the market today as they form essential medicines in treating many viral diseases .

Anticancer Research

This compound is also used in anticancer research . Nucleoside analogs, which can be synthesized using this compound, are used in the treatment of various oncological diseases .

Antimicrobial Agents

The development of nucleoside analogs as antimicrobial agents is another area of medicine impacted by this compound . This field will continue to grow, especially as the excessive use of antibiotics has led to the emergence of antibiotic-resistant strains of pathogenic microorganisms .

Proteomics Research

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify potential drug targets, and understand disease mechanisms.

Biochemical Research

This compound is also used in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. This compound can be used to study various biochemical processes and pathways.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

[(2R,3S)-3-benzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-23-18-12-16(26-20(22)15-10-6-3-7-11-15)17(25-18)13-24-19(21)14-8-4-2-5-9-14/h2-11,16-18H,12-13H2,1H3/t16-,17+,18?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSXOZQTBMQUJG-MYFVLZFPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1C[C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141110.png)